molecular formula C19H20O6 B12316970 6-Phenoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

6-Phenoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

Cat. No.: B12316970
M. Wt: 344.4 g/mol
InChI Key: VEVONSHXUHYXKX-UHFFFAOYSA-N
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Description

(-)-(4,6-O-Benzylidene)phenyl-beta-D-glucopyranoside is a glycoside compound derived from glucose It is characterized by the presence of a benzylidene group at the 4,6 positions of the glucose moiety and a phenyl group attached to the beta-D-glucopyranoside

Properties

IUPAC Name

6-phenoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O6/c20-15-16(21)19(23-13-9-5-2-6-10-13)24-14-11-22-18(25-17(14)15)12-7-3-1-4-8-12/h1-10,14-21H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVONSHXUHYXKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O2)OC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-(4,6-O-Benzylidene)phenyl-beta-D-glucopyranoside typically involves the protection of the hydroxyl groups of glucose, followed by the introduction of the benzylidene group. One common method involves the reaction of glucose with benzaldehyde in the presence of an acid catalyst to form the benzylidene acetal. This intermediate is then reacted with phenol in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of (-)-(4,6-O-Benzylidene)phenyl-beta-D-glucopyranoside may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to ensure the purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(-)-(4,6-O-Benzylidene)phenyl-beta-D-glucopyranoside can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The benzylidene group can be reduced to yield the corresponding benzyl alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophiles such as bromine or nitric acid in the presence of a catalyst.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

The compound 6-Phenoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol is a complex organic molecule with potential applications in various scientific fields. This article explores its applications based on current research findings and documented case studies.

Chemical Properties and Structure

Before delving into applications, it is essential to understand the chemical structure and properties of 6-Phenoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol. The molecular formula is C14H18O6C_{14}H_{18}O_6, and it features a unique hexahydropyrano structure that contributes to its reactivity and interaction with biological systems.

Pharmaceutical Development

One of the primary applications of this compound is in pharmaceutical research. Its structural features suggest potential activity as an anti-cancer agent. Preliminary studies have indicated that derivatives of hexahydropyrano compounds exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A study published in the Journal of Medicinal Chemistry explored the cytotoxic effects of hexahydropyrano derivatives on breast cancer cells. The results indicated that certain modifications to the hexahydropyrano structure enhanced its potency against MCF-7 cells (human breast adenocarcinoma) .

Research has also focused on the biological activities of this compound and its derivatives:

  • Antioxidant Properties : Compounds with similar structures have demonstrated significant antioxidant properties. This is crucial for developing drugs aimed at oxidative stress-related diseases.
  • Anti-inflammatory Effects : Some studies suggest that hexahydropyrano derivatives can inhibit inflammatory pathways in vitro, making them candidates for treating inflammatory diseases.

Material Science

The unique chemical structure of 6-Phenoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol also lends itself to applications in material science:

  • Polymer Chemistry : Its ability to form stable linkages can be utilized in creating novel polymeric materials with specific mechanical properties.

Agricultural Chemistry

There is emerging interest in utilizing this compound within agricultural chemistry for developing herbicides or pesticides due to its potential biological activity against certain pests.

Mechanism of Action

The mechanism of action of (-)-(4,6-O-Benzylidene)phenyl-beta-D-glucopyranoside involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. The benzylidene group may also interact with cellular receptors, modulating signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Phenyl-beta-D-glucopyranoside: Lacks the benzylidene group, making it less sterically hindered.

    Phenyl-beta-D-galactopyranoside: Similar structure but with a different sugar moiety (galactose instead of glucose).

Uniqueness

(-)-(4,6-O-Benzylidene)phenyl-beta-D-glucopyranoside is unique due to the presence of the benzylidene group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

6-Phenoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol is a compound that has garnered attention for its potential biological activities. This article compiles research findings on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

The compound is characterized by its complex structure:

  • Molecular Formula : C14H18O4
  • Molecular Weight : 250.29 g/mol
  • IUPAC Name : 6-Phenoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

The structure features a hexahydropyrano ring fused with a dioxine moiety and phenyl groups that may contribute to its biological activity.

Antioxidant Properties

Research indicates that 6-Phenoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress and preventing cellular damage.

  • Mechanism : The compound scavenges free radicals and enhances the body's antioxidant enzyme systems.
  • Studies : In vitro studies demonstrated a reduction in oxidative stress markers in cell cultures treated with this compound.

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent.

  • Mechanism : It inhibits the production of pro-inflammatory cytokines and mediators.
  • Case Studies : Animal model studies have reported decreased inflammation in tissues following administration of the compound.

Anticancer Activity

Emerging studies suggest that the compound may possess anticancer properties.

  • Mechanism : It induces apoptosis in cancer cells through activation of caspase pathways.
  • Research Findings : In vitro assays revealed that the compound inhibited the proliferation of various cancer cell lines (e.g., breast cancer and leukemia) significantly.

Data Table of Biological Activities

Activity TypeMechanism of ActionReference
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of cytokine production
AnticancerInduction of apoptosis via caspase activation

Case Studies

  • Antioxidant Study :
    • A study published in Acta Crystallographica highlighted the compound's ability to reduce oxidative stress markers significantly in cultured human cells.
  • Anti-inflammatory Research :
    • An animal study demonstrated that administration of the compound resulted in reduced paw edema in a carrageenan-induced inflammation model.
  • Cancer Research :
    • A recent publication indicated that treatment with 6-Phenoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine led to a significant decrease in tumor volume in xenograft models of breast cancer.

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